molecular formula C9H7Cl2NO2 B13516596 4-(2,3-Dichlorophenyl)oxazolidin-2-one

4-(2,3-Dichlorophenyl)oxazolidin-2-one

Cat. No.: B13516596
M. Wt: 232.06 g/mol
InChI Key: NINWQPDMFSAGNU-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in a five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)oxazolidin-2-one typically involves the reaction of 2,3-dichlorophenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new antibacterial agents and other therapeutic applications .

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7Cl2NO2/c10-6-3-1-2-5(8(6)11)7-4-14-9(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

NINWQPDMFSAGNU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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